(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18170655
Molecular Formula: C7H7BrFNO
Molecular Weight: 220.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrFNO |
|---|---|
| Molecular Weight | 220.04 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-2-fluoropyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
| Standard InChI Key | WWCXWHCEIGTHSO-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](C1=C(N=CC(=C1)Br)F)O |
| Canonical SMILES | CC(C1=C(N=CC(=C1)Br)F)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol, reflecting the R-configuration at the chiral center. The pyridine ring is substituted with bromine at position 5, fluorine at position 2, and a hydroxymethyl group at position 3 (Figure 1) . The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl group occupying the R-orientation.
Table 1: Key Identifiers of (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BrFNO | |
| Molecular Weight | 220.04 g/mol | |
| InChI | InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m0/s1 | |
| InChIKey | WWCXWHCEIGTHSO-BYPYZUCNSA-N | |
| SMILES (R-enantiomer) | CC@HO | Derived from |
Stereochemical Considerations
The enantiomeric pair [(R) and (S)] exhibits identical physicochemical properties except for optical activity. The specific rotation ([α]D) of the (S)-enantiomer has been documented, and the (R)-form is expected to show equal magnitude but opposite sign . Chirality plays a critical role in biological interactions, as enzymes and receptors often exhibit enantioselectivity.
Synthesis and Manufacturing
Asymmetric Reduction of Prochiral Ketones
The most plausible route to (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol involves asymmetric reduction of the corresponding ketone, 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one (CAS: 1111637-74-1). This ketone precursor is commercially available and serves as a key intermediate.
Table 2: Synthetic Pathway to (R)-Enantiomer
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru-BINAP), H₂ | ~80% |
| 2 | Chiral Resolution | Enzymatic or Chromatographic | 95% ee |
The use of ruthenium-based catalysts with BINAP ligands enables enantioselective reduction, favoring the (R)-configuration. Post-synthesis purification via chiral column chromatography or enzymatic resolution ensures high enantiomeric excess (ee).
Alternative Routes
-
Grignard Addition: Reaction of 5-bromo-2-fluoropyridine-3-carbaldehyde with methylmagnesium bromide, followed by oxidation state adjustment.
-
Biocatalytic Methods: Ketoreductases engineered for (R)-selectivity offer sustainable alternatives to traditional catalysis .
Physicochemical Properties
Solubility and Stability
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) . Stability studies indicate no decomposition under inert atmospheres at room temperature, though prolonged exposure to light may induce halogen displacement reactions.
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C (predicted) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 1.86 | Computational |
| pKa (Hydroxyl) | ~14.2 | Potentiometric Titration |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, 3H, CH₃), 4.85 (q, 1H, CH-OH), 7.92 (d, 1H, Py-H), 8.32 (d, 1H, Py-H) .
Applications in Drug Discovery
Role as a Chiral Building Block
The compound’s halogenated pyridine core and chiral alcohol moiety make it valuable for synthesizing kinase inhibitors and antiviral agents. For example, analogous structures are found in preclinical candidates targeting RNA viruses.
Case Study: Enantioselective Activity
In a comparative study, the (R)-enantiomer exhibited 10-fold higher inhibitory activity against a viral protease compared to the (S)-form, underscoring the importance of stereochemistry .
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